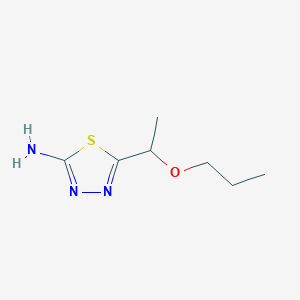

5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine

描述

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular structure of this compound follows the systematic International Union of Pure and Applied Chemistry nomenclature conventions for substituted thiadiazole derivatives. The compound possesses the molecular formula C₇H₁₃N₃OS with a molecular weight of 187.26 daltons, indicating a relatively compact heterocyclic structure with multiple functional group attachments. The core 1,3,4-thiadiazole ring system provides the fundamental structural framework, characterized by a five-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, a sulfur atom at position 4, and carbon atoms completing the ring structure.

The systematic nomenclature designation "this compound" precisely describes the substitution pattern where the 5-position of the thiadiazole ring bears a 1-propoxyethyl substituent, while the 2-position contains an amino group. This structural arrangement creates a compound with both hydrophilic amino functionality and lipophilic alkoxy chain, potentially conferring interesting pharmacological and chemical properties. The propoxyethyl substituent consists of an ethyl carbon chain linked through an oxygen atom to a propyl group, creating a branched alkoxy side chain that significantly influences the compound's overall molecular geometry and physicochemical characteristics.

The Simplified Molecular Input Line Entry System representation "CC(c1nnc(s1)N)OCCC" provides a concise description of the molecular connectivity, clearly indicating the branching pattern and heteroatom positions within the structure. The molecule exhibits chirality due to the asymmetric carbon center within the 1-propoxyethyl substituent, though the specific stereochemical configuration requires detailed stereochemical analysis to fully characterize. The presence of multiple nitrogen atoms and the oxygen functionality creates numerous potential sites for hydrogen bonding and intermolecular interactions, which significantly influence the compound's solid-state packing and solution behavior.

Crystallographic Analysis and Conformational Studies

Crystallographic investigation of this compound requires detailed single-crystal X-ray diffraction analysis to establish precise molecular geometry and intermolecular packing arrangements. While direct crystallographic data for this specific compound were not available in the search results, valuable insights can be derived from the extensive crystallographic analysis of the closely related 2-Amino-5-ethyl-1,3,4-thiadiazol-3-ium hemioxalate structure, which provides important comparative information for understanding the conformational preferences of substituted thiadiazole derivatives.

The crystallographic analysis of the ethyl-substituted analogue reveals fundamental structural parameters characteristic of the thiadiazole ring system. The five-membered heterocycle exhibits typical aromatic character with bond lengths and angles consistent with delocalized electron distribution across the ring system. The sulfur-carbon bond lengths in the related structure range from 1.7255 to 1.7565 angstroms, while nitrogen-nitrogen and carbon-nitrogen bond distances fall within expected ranges for aromatic heterocycles, indicating similar bonding patterns would be anticipated in the propoxyethyl derivative.

Conformational flexibility analysis focuses particularly on the propoxyethyl substituent, which contains multiple rotatable bonds that can adopt various conformational states. The ethyl-oxygen-propyl linkage provides significant conformational freedom, allowing the alkyl chains to adopt extended, gauche, or folded conformations depending on intramolecular interactions and crystal packing forces. The amino group at the 2-position typically adopts a planar or near-planar geometry with respect to the thiadiazole ring, facilitating conjugation between the nitrogen lone pair electrons and the aromatic pi-system.

Intermolecular packing arrangements in thiadiazole derivatives commonly involve hydrogen bonding networks formed between amino groups and electronegative atoms, creating extended supramolecular structures. The crystallographic data for related compounds indicate that amino-heteroatom hydrogen bonds play crucial roles in determining crystal packing motifs, with typical hydrogen bond distances ranging from 1.78 to 2.65 angstroms as observed in the ethyl analogue. These structural insights provide valuable predictions for the expected crystallographic behavior of this compound.

Spectroscopic Profiling (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Comprehensive spectroscopic characterization of this compound requires integration of multiple analytical techniques to establish complete structural identity and purity assessment. Infrared spectroscopy provides fundamental vibrational information characteristic of the functional groups present within the molecular structure. The amino group at the 2-position typically exhibits characteristic nitrogen-hydrogen stretching vibrations in the 3300-3500 wavenumber region, appearing as multiple bands due to symmetric and asymmetric stretching modes of the primary amine functionality.

The thiadiazole ring system displays characteristic aromatic carbon-carbon and carbon-nitrogen stretching vibrations in the 1400-1600 wavenumber region, while the sulfur-containing heterocycle contributes additional diagnostic peaks in the fingerprint region below 1400 wavenumbers. The propoxyethyl substituent introduces aliphatic carbon-hydrogen stretching vibrations near 2800-3000 wavenumbers, along with carbon-oxygen stretching modes typically observed around 1000-1300 wavenumbers. The combination of these spectroscopic features provides a unique infrared fingerprint for compound identification and purity verification.

Nuclear magnetic resonance spectroscopy offers detailed structural information through analysis of proton and carbon-13 chemical shifts and coupling patterns. The thiadiazole ring carbons typically resonate in the aromatic region between 120-180 parts per million in carbon-13 nuclear magnetic resonance, while the propoxyethyl carbon atoms appear in the aliphatic region between 10-80 parts per million. Proton nuclear magnetic resonance reveals characteristic patterns for the amino group protons, typically appearing as a broad singlet in the 4-7 parts per million region, while the alkyl protons of the propoxyethyl substituent display complex multipicity patterns reflecting their different chemical environments and coupling relationships.

Mass spectrometry analysis confirms the molecular weight of 187.26 daltons and provides fragmentation patterns characteristic of thiadiazole derivatives. The molecular ion peak appears at mass-to-charge ratio 187, with typical fragmentation involving loss of the propoxyethyl substituent and subsequent ring fragmentation. Collision cross section measurements indicate predicted values ranging from 126.6 to 173.8 square angstroms for various adduct ions, providing additional structural confirmation through ion mobility spectrometry techniques. These spectroscopic techniques collectively establish comprehensive structural characterization and analytical methodology for compound identification and quantification.

Comparative Analysis with Structural Analogues

Systematic comparison of this compound with related thiadiazole derivatives reveals important structure-activity relationships and provides insights into the influence of substituent modifications on molecular properties. The fundamental thiadiazole scaffold serves as a common structural framework across multiple analogues, allowing direct comparison of substituent effects on physical and chemical characteristics. Table 1 summarizes key molecular parameters for structurally related compounds identified in the literature.

Table 1: Comparative Molecular Properties of Thiadiazole Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substituent at Position 5 |

|---|---|---|---|---|

| 1,3,4-Thiadiazol-2-amine | C₂H₃N₃S | 101.13 | 4005-51-0 | Hydrogen |

| 5-Ethyl-1,3,4-thiadiazol-2-amine | C₄H₇N₃S | 129.18 | 14068-53-2 | Ethyl |

| 5-Propyl-1,3,4-thiadiazol-2-amine | C₅H₉N₃S | 143.05 | - | Propyl |

| 5-Propoxy-1,3,4-thiadiazol-2-amine | C₅H₉N₃OS | 159.21 | 16784-24-0 | Propoxy |

| This compound | C₇H₁₃N₃OS | 187.26 | 1255147-63-7 | 1-Propoxyethyl |

| 5-Phenyl-1,3,4-thiadiazol-2-amine | C₈H₇N₃S | 177.23 | - | Phenyl |

The progression from simple alkyl substituents to more complex functionalized groups demonstrates systematic increases in molecular weight and structural complexity. The introduction of oxygen functionality through ether linkages, as observed in the propoxy and propoxyethyl derivatives, significantly alters the physicochemical properties compared to purely hydrocarbon substituents. The molecular weight increase from the simple ethyl derivative (129.18 g/mol) to the propoxyethyl compound (187.26 g/mol) reflects the additional carbon, hydrogen, and oxygen atoms introduced through the extended alkoxy chain.

Collision cross section data available for related compounds indicates that structural modifications significantly influence molecular size and shape in the gas phase. The propyl derivative exhibits predicted collision cross sections ranging from 126.6 to 147.8 square angstroms depending on the ionization method, while the propoxy analogue shows similar values between 129.7 to 175.8 square angstroms. These measurements suggest that oxygen incorporation through ether functionality does not dramatically alter the overall molecular dimensions but may influence conformational flexibility and intermolecular interactions.

The comparative analysis reveals that aromatic substituents, such as the phenyl group in 5-Phenyl-1,3,4-thiadiazol-2-amine, introduce rigidity and extended conjugation compared to aliphatic substituents. The brominated derivative 5-Bromo-1,3,4-thiadiazol-2-amine represents another important structural class where halogen substitution provides opportunities for further synthetic elaboration and modification of electronic properties. The systematic variation in substituent patterns across these analogues provides valuable structure-property relationships for understanding how specific functional group modifications influence the overall characteristics of thiadiazole derivatives, establishing a foundation for rational design of new compounds with tailored properties for specific applications.

属性

IUPAC Name |

5-(1-propoxyethyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3OS/c1-3-4-11-5(2)6-9-10-7(8)12-6/h5H,3-4H2,1-2H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTAVIBBZGKMHLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(C)C1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001252682 | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-(1-propoxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001252682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255147-63-7 | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-(1-propoxyethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-(1-propoxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001252682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with an appropriate alkylating agent, followed by cyclization with a suitable dehydrating agent. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

化学反应分析

Types of Reactions

5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thiols or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

科学研究应用

Antimicrobial Properties

Research has shown that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial activities against various pathogens. For instance, compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungi . Specific derivatives have been reported to inhibit the growth of Staphylococcus aureus, Escherichia coli, and Candida albicans, suggesting that 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine may possess similar properties.

Anticancer Potential

The 1,3,4-thiadiazole scaffold has been recognized for its anticancer properties. Studies indicate that modifications on the thiadiazole ring can enhance cytotoxic effects against cancer cell lines . The potential for this compound to act as an anticancer agent is an area of ongoing investigation.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of thiadiazole derivatives. Modifications at various positions on the thiadiazole ring can significantly influence their pharmacological properties. For example:

- Substituents on the phenyl ring can enhance antibacterial activity.

- The introduction of alkyl chains may improve solubility and bioavailability .

Case Studies and Research Findings

Several studies have highlighted the potential applications of thiadiazole derivatives:

作用机制

The mechanism of action of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.

相似化合物的比较

Key Observations:

- Electron-Withdrawing Groups : Chlorophenyl substituents (e.g., 4-chlorophenyl) enhance anticancer activity, likely due to increased electrophilicity and target binding .

- Aromatic vs. Alkyl Substituents: Aryl groups (e.g., thiophenyl, phenoxypyridinyl) improve planar stacking with enzyme active sites, critical for anticancer activity . In contrast, alkyl-ether chains (as in the target compound) may improve solubility but reduce aromatic interactions.

- Halogenation: Dichlorophenoxy derivatives exhibit potent anticonvulsant effects, attributed to enhanced lipophilicity and blood-brain barrier penetration .

Pharmacological Performance

Anticancer Activity:

- 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine : Demonstrated broad-spectrum cytotoxicity against MCF-7, HeLa, and PC-3 cell lines, with GI50 values in the micromolar range. Docking studies confirmed binding to thymidylate synthase, a key enzyme in DNA synthesis .

- Schiff Bases of 5-(5-(4-Fluorophenyl)thiophen-2-yl)-1,3,4-thiadiazol-2-amine : Showed selectivity for breast cancer (IC50: 1.28 µg/mL), likely due to thiophenyl-enhanced π-π interactions .

Antifungal Activity:

- 5-(4-(Phenylamino)phenyl)-1,3,4-thiadiazol-2-amine: Exhibited efficacy comparable to Flukanazole, with electron-donating phenylamino groups facilitating membrane disruption .

Anticonvulsant Activity:

- 5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazol-2-amine: Achieved ED50 values of 20.11 mg/kg (MES) and 35.33 mg/kg (PTZ), outperforming earlier analogs due to halogenated aryl groups enhancing receptor affinity .

Structure-Activity Relationship (SAR) Insights

- Electron-Donating Groups: Phenylamino and methoxy substituents enhance antifungal activity by increasing electron density, promoting interactions with fungal cytochrome P450 enzymes .

生物活性

5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. The specific structure of this compound includes a thiadiazole ring substituted with a propoxyethyl group, which may influence its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated promising anticancer properties of thiadiazole derivatives. For instance:

- In vitro Studies : A study reported that various 1,3,4-thiadiazole derivatives exhibited significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound showed an IC50 value of approximately 2.44 µM against LoVo cells and varied effects on different cell lines .

- Mechanism of Action : The anticancer activity is attributed to the inhibition of key proteins such as STAT3 and CDK9. These proteins are crucial for cell proliferation and survival. Molecular docking studies suggest that this compound may interfere with the binding of these proteins to DNA, thereby exerting its anti-proliferative effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Antibacterial and Antifungal Effects : Research indicates that thiadiazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, they have shown effectiveness against Staphylococcus aureus and Escherichia coli using disc diffusion methods .

- Mechanism : The antimicrobial action is believed to involve disruption of cellular processes in bacteria and fungi, although specific pathways remain to be fully elucidated.

Comparative Analysis with Other Thiadiazole Derivatives

A comparison table below summarizes the biological activities of this compound alongside other related compounds:

| Compound Name | IC50 (µM) | Activity Type | Target Cell Line |

|---|---|---|---|

| This compound | 2.44 | Anticancer | LoVo |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole | 0.28 | Anticancer | MCF-7 |

| N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol | 12.8 | AChE Inhibition | Enzymatic Assay |

| Other Thiadiazole Derivatives | Varies | Antimicrobial | Various Bacterial Strains |

Case Studies

Several case studies have highlighted the therapeutic potential of thiadiazole derivatives:

- Study on MCF-7 Cells : A derivative similar to this compound was tested for its ability to induce cell cycle arrest at the G2/M phase in MCF-7 cells. The results indicated a significant reduction in cell viability correlating with increased concentrations of the compound .

- Antimicrobial Evaluation : Another study assessed various thiadiazole derivatives against common pathogens. Results showed that modifications in the substituent groups significantly affected their antibacterial potency .

常见问题

Basic: What are the established synthetic routes for 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine?

Methodological Answer:

The compound can be synthesized via cyclocondensation reactions. A common approach involves reacting thiosemicarbazide with a carbonyl-containing precursor (e.g., substituted carboxylic acids) under acidic or basic conditions. For example:

- Step 1: React thiosemicarbazide with a propoxyethyl-substituted carbonyl compound (e.g., propoxyethyl acetic acid) in the presence of concentrated sulfuric acid or iodine/potassium iodide to form the thiadiazole core .

- Step 2: Optimize yields using ultrasound-assisted synthesis, which reduces reaction time and improves efficiency by enhancing reagent interaction (e.g., 30 minutes vs. 6 hours under conventional heating) .

Basic: How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer:

Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation. Key steps include:

- Growing high-quality crystals via slow evaporation of acetone/ethanol solutions .

- Analyzing dihedral angles between the thiadiazole ring and substituents (e.g., 21.5° for phenoxymethyl derivatives) and hydrogen-bonding networks (e.g., N–H⋯N chains along the b-axis) .

- Validate bond lengths against standard databases (e.g., Allen et al., 1987) .

Basic: What preliminary biological activities have been reported for this compound class?

Methodological Answer:

1,3,4-Thiadiazoles exhibit broad bioactivity :

- Anti-parasitic effects: Derivatives like 5-(nitrofuran-yl)-thiadiazol-2-amine show 60–95% inhibition against Trypanosoma cruzi at 6.2–12.5 mmol/L, likely via nitro group-mediated redox disruption .

- Immune modulation: Analogues inhibit glutaminyl cyclase (QC), reducing pyroglutamate-CD47 formation and enhancing macrophage phagocytosis (e.g., 22b in A549 cells, IC₅₀ ~26 μM) .

Advanced: How can synthesis protocols be optimized for scalability and reproducibility?

Methodological Answer:

- Ultrasound-assisted synthesis: Reduces reaction time by 70% and improves yield uniformity (e.g., 85% vs. 60% under traditional heating) .

- Catalyst screening: Test bases like triethylamine or NaOH to mitigate side reactions during cyclization .

- Real-time monitoring: Use HPLC or in-situ FTIR to track intermediate formation and adjust reaction parameters dynamically .

Advanced: How should researchers address contradictions in reported biological activities?

Methodological Answer:

Contradictions often arise from structural variations or assay conditions :

- Structural analysis: Compare substituent effects (e.g., nitro groups vs. benzylthio chains) on bioactivity using SAR studies .

- Standardize assays: Replicate studies under identical conditions (e.g., parasite strain, incubation time) to isolate compound-specific effects .

- Mechanistic validation: Use knockout models (e.g., QC-deficient cells) to confirm target engagement .

Advanced: What computational strategies support the design of novel derivatives?

Methodological Answer:

- DFT calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) and UV-Vis absorption spectra to guide photostability assessments .

- Molecular docking: Screen derivatives against target proteins (e.g., QC or CD47) using AutoDock Vina to prioritize synthesis .

- MD simulations: Assess binding stability of lead compounds over 100-ns trajectories to refine pharmacokinetic profiles .

Advanced: What challenges arise in crystallographic studies of thiadiazole derivatives?

Methodological Answer:

- Disorder management: Apply restraints to atoms with high thermal motion (e.g., propoxyethyl chains) during refinement using SHELXL .

- Hydrogen bonding: Resolve weak interactions (e.g., C–H⋯π) by collecting high-resolution data (≤0.8 Å) at low temperature (100 K) .

- Twinning: Use PLATON to detect and model twinned crystals, common in thiadiazoles due to planar symmetry .

Advanced: How can pharmacological profiling be expanded beyond initial screens?

Methodological Answer:

- ADMET prediction: Use SwissADME to assess solubility (LogP), cytochrome P450 interactions, and blood-brain barrier penetration .

- In vivo models: Test acute toxicity in zebrafish (LC₅₀) and efficacy in murine parasite infection models .

- Combination therapy: Screen for synergy with existing drugs (e.g., benznidazole for Chagas disease) using Chou-Talalay analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。